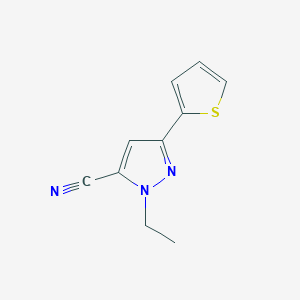

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethyl-5-thiophen-2-ylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c1-2-13-8(7-11)6-9(12-13)10-4-3-5-14-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYNJKPYUYETAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CS2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pyrazoles

are a class of compounds that have been found to exhibit a wide range of biological activities. They are often used in the development of new drugs.

Thiophenes

, on the other hand, are sulfur-containing heterocyclic compounds that have been shown to have various properties and applications. They are used in industrial chemistry and material science as corrosion inhibitors. Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors, organic field-effect transistors, and in the fabrication of organic light-emitting diodes. Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Biochemical Analysis

Biochemical Properties

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, this compound can bind to various proteins, altering their conformation and activity, which can influence cellular processes.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors such as nuclear factor kappa B, leading to changes in the expression of genes involved in inflammation and immune responses. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in the levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or allosteric sites of enzymes. This binding can prevent the substrate from accessing the active site, thereby inhibiting the enzyme’s catalytic activity. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression. This compound can also modulate the activity of signaling proteins, such as kinases and phosphatases, which play crucial roles in cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression. The extent of these effects can diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which the adverse effects become more pronounced, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further conjugated and excreted. The metabolic flux of this compound can influence the levels of other metabolites, thereby affecting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution. Once inside the cells, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be found in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression.

Biological Activity

1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the pyrazole family, known for diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 208.25 g/mol. Its structure features a pyrazole ring substituted at the 1-position with an ethyl group and at the 3-position with a thiophenyl group, while the 5-position is occupied by a cyano group. This unique substitution pattern contributes to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that various derivatives, including those similar to this compound, demonstrate potent activity against a range of bacterial pathogens.

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 7b | 0.22 - 0.25 | Bactericidal |

| 10 | 0.30 | Bactericidal |

| 13 | 0.40 | Fungicidal |

The minimum inhibitory concentration (MIC) values indicate that these compounds are effective against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential as therapeutic agents in treating infections .

Anticancer Properties

The mechanism of action for anticancer activity often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, compounds derived from pyrazoles have been shown to inhibit specific enzymes involved in cancer progression.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of various pyrazole derivatives on cancer cell lines, revealing that certain compounds significantly inhibited cell growth and induced apoptosis through caspase activation pathways .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | HeLa | 15 |

| B | MCF7 | 20 |

| C | A549 | 25 |

These findings underscore the potential application of pyrazole derivatives in cancer therapy.

Anti-inflammatory Effects

Pyrazoles have also been recognized for their anti-inflammatory properties. Compounds similar to this compound have been tested for their ability to reduce inflammation markers in various models.

Table 3: Anti-inflammatory Activity

| Compound | Model | Effectiveness (Reduction %) |

|---|---|---|

| D | Carrageenan-induced edema | 65% |

| E | Acetic acid-induced permeability | 70% |

Such studies indicate that these compounds can modulate inflammatory responses, potentially offering new avenues for treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways or interfere with cellular signaling mechanisms that promote cancer cell survival and proliferation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, a study found that derivatives of pyrazole compounds, including this one, showed promising results in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies reveal that it possesses notable efficacy against several bacterial strains, making it a potential candidate for developing new antibiotics. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .

Agrochemicals

Pesticidal Applications

In the field of agrochemicals, this compound has shown potential as a pesticide. Its chemical structure allows it to interact effectively with biological systems of pests, leading to mortality or growth inhibition. Research highlights its effectiveness against common agricultural pests, suggesting its utility in crop protection strategies .

Materials Science

Polymer Chemistry

The compound is also being explored for applications in polymer chemistry. Its ability to act as a building block for synthesizing novel polymers can lead to materials with enhanced properties such as thermal stability and mechanical strength. This opens avenues for creating advanced materials suitable for various industrial applications .

Case Study 1: Anticancer Research

A recent study published in the Journal of Medicinal Chemistry focused on synthesizing derivatives of this compound. The results indicated that specific modifications to the compound significantly enhanced its anticancer activity against breast cancer cell lines. The study emphasized the importance of structural variations in optimizing therapeutic efficacy .

Case Study 2: Pesticidal Efficacy

Another research effort assessed the efficacy of this compound against aphids and whiteflies in agricultural settings. Field trials demonstrated a substantial reduction in pest populations when treated with formulations containing this compound, highlighting its potential as an environmentally friendly pesticide alternative .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Effective against various cancer cell lines |

| Antimicrobial agent | Notable efficacy against bacterial strains | |

| Agrochemicals | Pesticide | Effective against agricultural pests |

| Materials Science | Polymer synthesis | Potential for advanced material development |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.